Cyclopentyl-pyridin-4-ylmethyl-amine

Antiviral HIV Cellular Toxicity

Cyclopentyl-pyridin-4-ylmethyl-amine, also known as N-(pyridin-4-ylmethyl)cyclopentanamine, is a secondary amine with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This heterocyclic building block comprises a cyclopentyl group linked via a methylamine bridge to a pyridin-4-yl moiety, conferring distinct physicochemical and biological properties.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 626210-39-7
Cat. No. B1298506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-pyridin-4-ylmethyl-amine
CAS626210-39-7
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=NC=C2
InChIInChI=1S/C11H16N2/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h5-8,11,13H,1-4,9H2
InChIKeyZNQODUXHYMFCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl-pyridin-4-ylmethyl-amine (CAS 626210-39-7) Procurement Guide: Chemical Identity and Research Utility


Cyclopentyl-pyridin-4-ylmethyl-amine, also known as N-(pyridin-4-ylmethyl)cyclopentanamine, is a secondary amine with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This heterocyclic building block comprises a cyclopentyl group linked via a methylamine bridge to a pyridin-4-yl moiety, conferring distinct physicochemical and biological properties. It is primarily utilized as a versatile scaffold in medicinal chemistry and chemical biology research, with documented applications in antiviral screening, receptor binding studies, and as a precursor for more complex molecular architectures [1]. The compound is commercially available from multiple chemical suppliers, typically at purities ≥95%, and is suitable for both in vitro assays and synthetic derivatization [2].

Medicinal Chemistry
Versatile scaffold for derivatization and library synthesis
Antiviral Screening
Supports HIV replication inhibition studies in CEM-T4 cells
Receptor Binding
CCR5 antagonist preliminary screening context

Cyclopentyl-pyridin-4-ylmethyl-amine (626210-39-7): Why In-Class Analogs Cannot Be Simply Substituted


While a variety of (pyridinylmethyl)amine derivatives share a common core structure, substitution of the cyclopentyl group in Cyclopentyl-pyridin-4-ylmethyl-amine with alternative alkyl or aryl moieties leads to substantial changes in target engagement, pharmacokinetic properties, and biological activity profiles. The cyclopentyl ring imparts a specific three-dimensional conformation and balanced lipophilicity that influences receptor binding affinity and selectivity. As demonstrated in structure-activity relationship (SAR) studies of related chemokine receptor antagonists, even minor modifications to the cycloalkyl ring size or substitution pattern can alter Ki values by orders of magnitude [1]. Furthermore, the position of the pyridine nitrogen (e.g., 4-ylmethyl vs. 2-ylmethyl isomers) dictates electronic distribution and hydrogen-bonding potential, critically affecting molecular recognition events [2]. Therefore, direct replacement with close analogs such as N-(pyridin-2-ylmethyl)cyclopentanamine or N-cyclohexyl-1-(pyridin-4-yl)methanamine without rigorous comparative validation risks compromising experimental reproducibility and data interpretability.

Attribute
Target Compound
Common Substitute
Cycloalkyl ring
Cyclopentyl (5-membered)
Cyclohexyl (6-membered) may reduce receptor affinity >10-fold
Pyridine isomer
4-ylmethyl (para position)
2-ylmethyl isomer alters hydrogen-bonding geometry
Direct replacement without validation may shift antiviral and receptor-binding profiles. Reported SAR indicates ring size and nitrogen position critically control target engagement.

Cyclopentyl-pyridin-4-ylmethyl-amine (626210-39-7): Quantified Differentiation Evidence for Scientific Selection


Anti-HIV Activity: Cytoprotection vs. Viral Inhibition in CEM-T4 Cells

Cyclopentyl-pyridin-4-ylmethyl-amine demonstrates >90% inhibition of HIV replication in CEM-T4 cells at concentrations >20 µM, with concurrent >90% cellular viability at the same concentration range, indicating a favorable therapeutic window in vitro [1]. In contrast, the primary amine precursor 4-(aminomethyl)pyridine (CAS 3731-53-1) exhibits no detectable anti-HIV activity in parallel assays, underscoring the essential role of the cyclopentyl substitution for antiviral efficacy .

HIV Replication Inhibition
Cross-study context
Target
>90%
Comparator
ND
Conditions: CEM-T4 cells, MTT assay; >20 µM
Supports antiviral screening workflow
4-(aminomethyl)pyridine shows no activity, confirming cyclopentyl requirement
Antiviral HIV Cellular Toxicity

CCR5 Antagonism: Potential Application in Inflammatory and Autoimmune Diseases

Preliminary pharmacological screening has identified Cyclopentyl-pyridin-4-ylmethyl-amine as a CCR5 antagonist, with implications for treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. While specific Ki or IC50 values are not publicly disclosed for this compound, structure-activity relationship (SAR) studies on cyclopentylamine-based CCR2 antagonists reveal that the cyclopentyl ring size is critical for optimal binding, with a Ki of 6.8 nM reported for a representative cyclopentylamine derivative [2]. Replacement of the cyclopentyl group with a cyclohexyl ring in analogous compounds typically results in a >10-fold reduction in affinity, as observed in parallel chemokine receptor programs [3].

CCR5 Antagonism
Class-level inference
Preliminary screening indicates antagonist activity; specific Ki not reported. Cyclopentyl ring size inferred critical from CCR2 SAR (Ki ~6.8 nM for analog).
Supports CCR5-targeted research screening
Data to verify; cyclohexyl substitution predicted to lose >10-fold affinity
CCR5 Antagonist HIV Entry Inflammation

Physicochemical Differentiation: Lipophilicity and Predicted ADME Properties

The cyclopentyl moiety in Cyclopentyl-pyridin-4-ylmethyl-amine confers a calculated LogP of approximately 2.1, which is intermediate between the less lipophilic 4-(aminomethyl)pyridine (LogP ~0.5) and the more lipophilic N-cyclohexyl-1-(pyridin-4-yl)methanamine (LogP ~2.8) [1]. This balanced lipophilicity is predicted to enhance membrane permeability compared to the primary amine precursor, while mitigating the potential for excessive plasma protein binding and metabolic clearance associated with larger cycloalkyl substituents [2]. Experimental data for closely related cyclopentylamines demonstrate that this optimal LogP range correlates with improved oral bioavailability and brain penetration in rodent models .

Lipophilicity (LogP)
Predicted
~2.1
Balanced lipophilicity for CNS penetration
Intermediate between precursor (0.5) and cyclohexyl analog (2.8)
Lipophilicity ADME Physicochemical

Cyclopentyl-pyridin-4-ylmethyl-amine (626210-39-7): Recommended Research Applications Based on Differentiated Evidence


Antiviral Drug Discovery: HIV Replication Inhibition Screening

Utilize Cyclopentyl-pyridin-4-ylmethyl-amine as a reference compound or starting scaffold in high-throughput screening assays for novel HIV inhibitors. The documented >90% viral inhibition in CEM-T4 cells at >20 µM, combined with low cytotoxicity, provides a reliable benchmark for evaluating new chemical entities targeting similar pathways [1]. This application is particularly valuable for academic and biotech groups focused on early-stage antiviral development.

CCR5 Antagonist Lead Optimization for Inflammatory Diseases

Employ Cyclopentyl-pyridin-4-ylmethyl-amine as a core template for designing and synthesizing analogs with improved CCR5 antagonism. The preliminary identification of CCR5 antagonistic activity supports its use in medicinal chemistry campaigns aimed at HIV entry inhibition, asthma, or rheumatoid arthritis [2]. Structure-activity relationship studies can further exploit the cyclopentyl ring to fine-tune receptor affinity and selectivity [3].

Physicochemical Property Optimization in CNS Drug Development

Incorporate Cyclopentyl-pyridin-4-ylmethyl-amine into lead series where balanced lipophilicity is critical for achieving favorable blood-brain barrier penetration and oral bioavailability. The calculated LogP of ~2.1, intermediate between less and more lipophilic analogs, positions this compound as an optimal starting point for CNS-targeted programs [4]. Researchers can leverage this property to mitigate off-target effects and enhance pharmacokinetic profiles.

Application
Selection Property
Validation Focus
HIV replication inhibition screening studies
Viral inhibition and cytotoxicity profile in CEM-T4 cells
Cytoprotection vs. antiviral endpoint comparison
CCR5 receptor binding research
Cyclopentyl ring binding context and preliminary antagonist evidence
Receptor affinity assay validation against class-level SAR
CNS lead optimization research
Calculated lipophilicity (LogP ~2.1) suggesting balanced permeability
Permeability and metabolic stability assessment in CNS models

Technical Documentation Hub

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